![molecular formula C22H26N2O3 B5676644 2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B5676644.png)
2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
Synthesis of compounds similar to 2-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4H-chromen-4-one has been achieved through different methods. For instance, Gong et al. (2014) describe a one-pot cycloisomerization synthesis of 2-substituted or 3-substituted 4H-furo[3,2-c]chromene, using 3-diazochroman-4-one and phenylacetylene with various catalysts (Gong et al., 2014). Additionally, Li et al. (2014) report the synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, forming three carbon-carbon bonds in a domino reaction (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds reveals intricate arrangements of atoms and bonds. For example, Wang et al. (2011) synthesized a compound with a structure that includes a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings, determined through X-ray diffraction (Wang et al., 2011).
Chemical Reactions and Properties
The compound and its analogs participate in various chemical reactions. Ueda et al. (1976) explored the Wolff rearrangement and 1,3-dipolar cycloaddition of a related diazo ketone, leading to diverse cycloadducts (Ueda et al., 1976). Such reactions exemplify the reactive nature of the compound's functional groups.
properties
IUPAC Name |
2-[9-(cyclopropylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-18-12-20(27-19-5-2-1-4-17(18)19)21(26)24-11-9-22(15-24)8-3-10-23(14-22)13-16-6-7-16/h1-2,4-5,12,16H,3,6-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALBOVVIXQCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)CN(C1)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9-(Cyclopropylmethyl)-2,9-diazaspiro[4.5]decane-2-carbonyl]chromen-4-one |
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